molecular formula C21H38O8 B034383 Icariside C(1) CAS No. 108906-50-9

Icariside C(1)

Cat. No.: B034383
CAS No.: 108906-50-9
M. Wt: 418.5 g/mol
InChI Key: PFJDJYAPRBPXLV-LSLVLPQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icariside C(1) is a bioactive flavonoid glycoside isolated from Epimedium species, with significant research interest due to its multifaceted pharmacological properties. It demonstrates potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, primarily through mechanisms involving the modulation of Bcl-2 family proteins, caspase activation, and cell cycle arrest. Additionally, Icariside C(1) exhibits anti-inflammatory effects via suppression of NF-κB signaling and antioxidant capabilities that mitigate oxidative stress, making it a valuable tool for investigating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. Its high purity and stability support reliable use in in vitro and in vivo studies, enabling researchers to explore molecular pathways and develop novel therapeutic strategies. This product is provided exclusively for research purposes and is not intended for diagnostic, therapeutic, or consumer applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108906-50-9

Molecular Formula

C21H38O8

Molecular Weight

418.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(6E)-2,10-dihydroxy-2,6,10-trimethyldodeca-6,11-dien-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H38O8/c1-6-21(5,27)11-7-8-13(2)9-10-15(20(3,4)26)29-19-18(25)17(24)16(23)14(12-22)28-19/h6,8,14-19,22-27H,1,7,9-12H2,2-5H3/b13-8+/t14-,15?,16-,17+,18-,19+,21?/m1/s1

InChI Key

PFJDJYAPRBPXLV-LSLVLPQDSA-N

SMILES

CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O)/CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

icariside C(1)
icariside C1

Origin of Product

United States

Biosynthesis and Production Pathways of Icariside C 1

Total Synthesis and Chemical Modification

A complete total synthesis of Icariside C(1) has not been prominently reported in scientific literature. The structural complexity of the flavonoid glycoside core presents a significant synthetic challenge. Current methodologies for obtaining Icariside C(1) derivatives primarily rely on the semi-synthesis approach, starting from the naturally occurring precursor, Icariside II. This precursor can be obtained through the hydrolysis of Icariin (B1674258).

The chemical structure of Icariside II offers several reactive sites for regioselective modifications. Research has focused on two primary locations for derivatization: the 6-C position of the flavonoid A-ring and the 7-OH (hydroxyl) group. mdpi.com These modifications aim to introduce novel functionalities and explore their impact on the biological activity of the parent molecule.

Two main strategies have been employed for the synthesis of Icariside II derivatives: the Mannich reaction at the 6-C position and the alkylation of the 7-OH group. mdpi.com

Mannich Reaction at the 6-C Position

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic proton of a substrate. wikipedia.orgbeilstein-journals.org In the case of Icariside II, the 6-C position is activated for electrophilic substitution. The reaction is typically carried out by treating Icariside II with formaldehyde and a secondary amine in a suitable solvent. mdpi.com This one-step process provides a straightforward method for introducing a variety of amino functionalities at this position.

A series of novel Icariside II derivatives were synthesized via the Mannich reaction, yielding compounds with different substituted amino groups at the 6-C position. mdpi.com The general reaction scheme is as follows:

Icariside II + Formaldehyde + Secondary Amine → 6-C-aminomethyl Icariside II derivative

The following interactive table summarizes the synthesized derivatives and their respective yields.

Compound IDSecondary AmineYield (%)
4a N-methylpiperazine75
4b 4-Fluoropiperidine72
4c Morpholine80
4d Pyrrolidine78

Alkylation of the 7-OH Position

The hydroxyl group at the 7-position of Icariside II is a prime target for alkylation, allowing for the introduction of various side chains. The reactivity of the 7-OH group is enhanced compared to the 5-OH group due to the latter's involvement in an intramolecular hydrogen bond with the 4-keto group. mdpi.com

The synthesis of 7-O-alkylamino derivatives involves a two-step process. First, the 7-OH group is alkylated with a dihalogenated hydrocarbon in the presence of a base, such as potassium carbonate (K₂CO₃), to form an intermediate. mdpi.com This intermediate is then subjected to a nucleophilic substitution reaction with a secondary amine to yield the final product. mdpi.com

Step 1: Icariside II + Dihalogenated hydrocarbon --(K₂CO₃)--> 7-O-(haloalkyl) Icariside II intermediate Step 2: 7-O-(haloalkyl) Icariside II intermediate + Secondary Amine → 7-O-alkylamino Icariside II derivative

The following interactive table details the synthesized 7-O-alkylamino derivatives, the length of the alkyl chain, the terminal amine substituent, and the yields of the final products. mdpi.com

Compound IDDihalogenated HydrocarbonSecondary AmineFinal Product Yield (%)
7a 1,2-DichloroethaneN-methylpiperazine78
7b 1,2-Dichloroethane4-Fluoropiperidine75
7c 1,2-DichloroethaneMorpholine82
7d 1,2-DichloroethanePyrrolidine80
7e 1,3-DichloropropaneN-methylpiperazine76
7f 1,3-Dichloropropane4-Fluoropiperidine73
7g 1,3-DichloropropaneMorpholine85
7h 1,3-DichloropropanePyrrolidine81

These regioselective modifications provide a valuable platform for the development of new Icariside C(1) derivatives with potentially enhanced biological properties.

Pharmacological Activities and Molecular Mechanisms of Icariside C 1 in Preclinical Models

Neuroprotective Activities

Icariside C(1) has been noted for its general neuroprotective effects. While the precise molecular mechanisms underpinning these effects are still under investigation, its antioxidant and anti-inflammatory properties are considered contributing factors. ontosight.ai

Current preclinical literature specifically detailing the modulation of amyloid-beta (Aβ) pathology by Icariside C(1) is limited. While other related compounds, such as Icariside II and Icariin (B1674258), have demonstrated effects on Aβ deposition and Aβ-induced neurotoxicity in various neural models, specific data for Icariside C(1) in these areas are not extensively reported in the available research.

Detailed research findings on the direct inhibition of amyloid-beta induced neurotoxicity by Icariside C(1) are not widely reported. While other flavonoids from Epimedium, like Icariin, have been shown to protect cortical neurons against Aβ-induced damage and cytotoxicity, this specific mechanism for Icariside C(1) requires further dedicated investigation. nih.govnih.gov

Icariside C(1) is suggested to protect neuronal cells from apoptosis. nih.gov However, detailed preclinical studies specifically elucidating the precise mechanisms by which Icariside C(1) attenuates neuronal apoptosis, including its direct impact on specific apoptotic proteins or endoplasmic reticulum stress, are not extensively documented.

While the general anti-apoptotic potential of Icariside C(1) has been noted, specific data tables or detailed research findings on its direct regulation of key apoptotic proteins such as Caspase-3, Bcl-2, and Bax are not widely published for this particular compound. The regulation of these proteins is a common mechanism for other neuroprotective agents and related compounds like Icariside II and Icariin, which have been shown to modulate the Bax/Bcl-2 ratio and inhibit caspase activation in various cellular and animal models of neuronal injury. nih.govamegroups.orgnih.govoatext.comfrontiersin.orgnih.govmq.edu.au

Current preclinical research does not extensively detail the specific role of Icariside C(1) in the inhibition of endoplasmic reticulum (ER) stress. While ER stress is a known contributor to neuronal apoptosis and is modulated by other compounds in the flavonoid family, direct evidence and detailed mechanisms for Icariside C(1) in this context are not widely available. ijbs.comijbs.comnih.govnih.govmdpi.comoncotarget.com

Mitigation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory mediators, is a critical factor in the progression of various neurological disorders. Compounds from Epimedium, including Icariin and Icariside II, have demonstrated significant potential in mitigating neuroinflammatory responses.

Reduction of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)The anti-inflammatory effects of Epimedium compounds extend to the modulation of cytokine profiles. Treatment with Epimedium extract has been observed to significantly decrease the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-18 (IL-18), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in CIRI-affected rats. Concurrently, an increase in the anti-inflammatory factor IL-10 was notedfrontiersin.org.

Furthermore, Icariin, a related flavonoid, has been demonstrated to inhibit the activation of NF-κB-related signaling pathways induced by IL-1β, thereby playing a significant anti-inflammatory role researchgate.netresearchgate.net. It has also been shown to reduce inflammatory reactions caused by IL-1β in human nucleus pulposus cells researchgate.net.

Table 1: Effects of Epimedium Extract and Related Compounds on Pro-inflammatory Cytokines

Compound/ExtractModel/ContextObserved EffectReference
Epimedium aqueous extractRat CIRI modelDecreased TNF-α, IL-18, IL-1β, IL-6; Increased IL-10 frontiersin.org
IcariinIL-1β-induced activationInhibited NF-κB-related signaling pathways researchgate.netresearchgate.net
IcariinHuman nucleus pulposus cellsReduced IL-1β-induced inflammatory reactions researchgate.net
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, TAK1/IKK/NF-κB, HMGB1/RAGE)The anti-neuroinflammatory actions of Epimedium compounds are underpinned by their ability to modulate crucial inflammatory signaling pathways. Icariin has been shown to ameliorate neuroinflammation in the hippocampus by inhibiting the High Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End Products (RAGE) signaling pathwayfrontiersin.orgaging-us.comresearchgate.net. It also plays a neuroprotective role by activating the Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway in certain contextsfrontiersin.org.

Moreover, Icariin is reported to attenuate neuroinflammation by inhibiting the TAK1/IKK/NF-κB pathways aging-us.comfrontiersin.org. Both Icariin and its metabolites, including Icariside, are known to powerfully suppress pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) researchgate.net. Specifically, Icariin has been observed to inhibit IL-1β-induced activation of both NF-κB and MAPK pathways researchgate.netresearchgate.net. Icariside II has also been shown to inhibit the Akt/NF-κB signaling pathway nih.gov.

Table 2: Modulation of Inflammatory Signaling Pathways by Related Compounds

CompoundPathway ModulatedObserved EffectReference
IcariinHMGB1/RAGEInhibition frontiersin.orgaging-us.comresearchgate.net
IcariinTAK1/IKK/NF-κBInhibition aging-us.comfrontiersin.org
IcariinNF-κB, MAPKsSuppression of pro-inflammatory signaling researchgate.netresearchgate.netresearchgate.net
Icariside IIAkt/NF-κBInhibition nih.gov

Antioxidant Effects in Neural Systems

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes significantly to neuronal damage and neurodegenerative processes. Epimedium compounds, including Icariside C(1)'s relatives, exhibit notable antioxidant properties in neural systems.

Reduction of Reactive Oxygen Species (ROS) GenerationIcariin and its metabolites, including Icariside, are recognized for their antioxidant activitiesresearchgate.netfrontiersin.org. Specifically, Icariside II has been shown to significantly decrease reactive oxygen species (ROS) content in brain tissue in rat models of cerebral ischemia-reperfusion injury (CIRI)nih.gov. While in a different context (cancer), Icariin's anti-tumor activity and its enhancement of anti-tumor activity have been correlated with the generation of intracellular ROS and inhibition of NF-κB activity, indicating its capacity to modulate ROS levelsebi.ac.uk. Furthermore, Epimedium aqueous extract has been found to mitigate brain damage by suppressing mitochondrial oxidative stress in CIRI modelsfrontiersin.org.

Table 3: Effects on Reactive Oxygen Species (ROS) Generation

Compound/ExtractModel/ContextObserved EffectReference
Icariside IIRat CIRI modelSignificantly decreased ROS content in brain tissue nih.gov
IcariinHCC cell lines (cancer context)Correlated with generation of intracellular ROS (inhibition of NF-κB) ebi.ac.uk
Epimedium aqueous extractRat CIRI modelSuppressed mitochondrial oxidative stress frontiersin.org
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, Glutathione Peroxidase)Beyond direct ROS scavenging, Epimedium compounds also bolster the endogenous antioxidant defense system. Icariside II has been demonstrated to significantly increase the levels of crucial antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and catalase, in the brain tissue of rats subjected to CIRInih.gov. This highlights Icariside II's ability to enhance the activity of these enzymes, thereby contributing to the overall antioxidant capacity and reduction of lipid peroxidation in brain tissuenih.gov. The body's antioxidant system relies on enzymes like SOD and GPx to convert harmful superoxide radicals into less harmful productsfrontiersin.org.

Table 4: Enhancement of Endogenous Antioxidant Enzyme Activities

CompoundEnzymeModel/ContextObserved EffectReference
Icariside IISOD, GSH-Px, CatalaseRat CIRI modelSignificantly increased levels in brain tissue nih.gov
Activation of Antioxidant Signaling Pathways (e.g., Nrf2/HO-1/GPX4, IIS, HSF-1)

Current research does not provide specific data on the activation of antioxidant signaling pathways, such as Nrf2/HO-1/GPX4, Insulin/IGF-1 Signaling (IIS), or Heat Shock Factor 1 (HSF-1), directly by Icariside C(1). Studies in these areas have primarily focused on related compounds like icariin and its derivative icariside II. For instance, icariin has been shown to activate the Nrf2/HO-1 signaling pathway and upregulate GPX4 in osteoblasts, contributing to antioxidant effects nih.gov. Icariside II has also been reported to influence the DAF-2/insulin/IGF-1 signaling (IIS) pathway and involve HSF-1 in C. elegans, extending healthspan and stress resistance mdpi.comnih.govnih.govplos.orgplos.org. Another derivative, Icariside II (YS-10), has been shown to activate the Nrf2/HO-1/GPX4 pathway researchgate.net. However, these findings cannot be directly attributed to Icariside C(1) without specific experimental evidence.

Regulation of Synaptic Plasticity

There is no direct information available in the scientific literature detailing the specific effects of Icariside C(1) on the regulation of synaptic plasticity in preclinical models. While synaptic plasticity is a fundamental process underlying learning and memory elifesciences.orgnih.govsemanticscholar.org, and some Epimedium-derived compounds like icariside II have been investigated for their potential to ameliorate cognitive impairments and impact synaptic plasticity frontiersin.org, direct evidence for Icariside C(1) in this context is lacking.

Impact on Neuronal Signaling Pathways (e.g., PI3K/Akt, ERK, MAPK, GSK-3β)

Specific research on the impact of Icariside C(1) on key neuronal signaling pathways such as PI3K/Akt, ERK, MAPK, and GSK-3β is not documented. Studies often refer to icariin or icaritin (B1674259) when discussing the modulation of these pathways in neuronal contexts. For example, icariin has been shown to activate the PI3K/Akt signaling pathway, inhibiting GSK-3β and reducing tau protein hyperphosphorylation in neuronal cells nih.govnih.govmdpi.com. It has also been reported to modulate ERK and JNK (a type of MAPK) signaling d-nb.info. Icaritin has been found to activate the ERK1/2 MAPK pathway nih.gov. While these pathways are crucial for neuronal development, survival, and function elifesciences.orgresearchgate.net, the direct involvement of Icariside C(1) in their modulation has not been reported.

Anti-osteoporosis Activities

Direct evidence for the anti-osteoporosis activities of Icariside C(1) is not available in the examined literature. Research in this area predominantly focuses on other flavonoids from Epimedium, particularly icaritin and icariside I, which have demonstrated significant effects on bone metabolism.

Promotion of Osteoblast Differentiation and Formation

There are no specific research findings on the ability of Icariside C(1) to promote osteoblast differentiation and formation. In contrast, icariside I (also known as GH01) has been shown to dose-dependently promote osteoblast differentiation and formation by inhibiting adipogenesis and accelerating energy metabolism in osteoblasts nih.govacs.orgselleckchem.com. Icariside I and icariside II have also been noted to stimulate osteoblast proliferation and differentiation nih.govaging-us.com.

Involvement of Bone Remodeling Signaling Pathways (e.g., Wnt/β-catenin, Bone Morphogenetic Protein)

There is no direct evidence linking Icariside C(1) to the regulation of bone remodeling signaling pathways such as Wnt/β-catenin or Bone Morphogenetic Protein (BMP). The Wnt/β-catenin pathway is recognized as a crucial regulator of bone formation and resorption, influencing osteoblast differentiation and matrix production frontiersin.orgresearchgate.netfrontiersin.orgnih.gov. Bone Morphogenetic Proteins (BMPs) are also vital for bone induction, maintenance, and repair, playing roles in osteoblast differentiation and influencing osteoclast homeostasis mdpi.com. While these pathways are well-established targets for anti-osteoporosis therapies, the specific involvement of Icariside C(1) has not been reported.

Unfortunately, a comprehensive article focusing solely on the pharmacological activities and molecular mechanisms of Icariside C(1) in preclinical models cannot be generated based on the current scientific literature available through the conducted searches. The vast majority of published research on "Icariside" compounds and their anticancer properties predominantly details the activities of Icariside I and Icariside II, with very limited or no specific data found for Icariside C(1) in the context of its anticancer effects, inhibition of proliferation, induction of apoptosis, cell cycle arrest, or inhibition of migration and invasion.

Anti-aging Properties

Involvement of Insulin/IGF-1 Signaling Pathway (IIS)

Current research extensively details the involvement of other Icariin derivatives, such as Icariside II, in modulating the Insulin/IGF-1 Signaling (IIS) pathway. For instance, Icariside II has been shown to extend healthspan in C. elegans by acting through the IIS pathway, affecting key components like DAF-16 and DAF-2. nih.govnih.govplos.orgplos.org However, specific studies or detailed research findings explicitly demonstrating the involvement of Icariside C(1) in the Insulin/IGF-1 signaling pathway in preclinical models were not found in the conducted searches.

Regulation of Lipid Metabolism

The regulation of lipid metabolism is a complex process crucial for maintaining cellular function and is implicated in various metabolic disorders. While Icariin and its metabolites, including Icariside I and Icariside II, are known to exert lipid-lowering effects and influence lipid metabolism, direct and detailed research findings specifically on Icariside C(1)'s role in this area are not extensively reported. sci-hub.seresearchgate.net

Adipogenic transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBP) are master regulators of adipocyte differentiation and lipid metabolism. frontiersin.orgksdb.orgresearchgate.netnih.govmdpi.com While Icariin, the parent compound of Icariside C(1), has been reported to downregulate PPARγ and C/EBPα in 3T3-L1 cells, thereby inhibiting lipid droplet formation, specific evidence detailing the direct modulation of these transcription factors by Icariside C(1) was not found in the search results. sci-hub.se

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways are central to cellular energy homeostasis and metabolism. Extensive research has demonstrated that Icariside II, another derivative of Icariin, attenuates cardiac remodeling and influences energy homeostasis by regulating the AMPK/mTORC1 pathway. researchgate.netnih.govnih.govwindows.netfrontiersin.org However, specific studies detailing the regulation of AMPK/mTOR signaling pathways directly by Icariside C(1) were not identified in the conducted searches.

Immunomodulatory Effects

General "icariside compounds" have been broadly mentioned in the context of improving the body's immunity. mdpi.com Furthermore, other Icariin derivatives like Icariside F2 have been shown to bind to the CB2 receptor and induce immunomodulatory effects. sigmaaldrich.combidd.group Icariin itself has demonstrated immunomodulatory effects, influencing the host's immune response and regulating the release of inflammatory factors. researchgate.netnih.gov However, specific and detailed research findings on the direct immunomodulatory effects of Icariside C(1) were not explicitly reported in the provided search results.

Structure Activity Relationship Sar Studies of Icariside C 1 and Its Derivatives

Influence of Glycosylation Patterns on Bioactivity

The nature and position of sugar moieties attached to the flavonoid backbone are critical determinants of the bioactivity of Icariside C(1) and its precursors. The process of glycosylation and deglycosylation significantly alters the pharmacokinetic and pharmacodynamic properties of these molecules.

Pharmacokinetic analyses have revealed that flavonoid glycosides are often not the primary bioactive forms within the body. nih.gov For instance, after oral administration, icariin (B1674258), a diglycoside, is metabolized into several derivatives, including Icariside I (hydrolysis of the C-3-O-Rhamnopyranoside) and Icariside II (hydrolysis of the C-7-O-Glucopyranoside). nih.gov Further hydrolysis of both sugar moieties leads to the aglycone, icaritin (B1674259). nih.gov

Studies using C. elegans as a model organism have demonstrated that Icariside II is likely a primary bioactive form of icariin responsible for anti-aging properties. High-performance liquid chromatography (HPLC) analysis of C. elegans treated with icariin showed higher internal levels of Icariside II compared to icariin itself, while Icariside I and icaritin were not detected. nih.gov This suggests that the selective removal of the glucose moiety at the C-7 position is a crucial step for bioactivity in this context.

However, the relationship between deglycosylation and bioactivity is not always straightforward. While it is a common observation that the aglycone form of a flavonoid is the most bioactive, this is not universally the case for icariin derivatives. In the same C. elegans lifespan study, icaritin, the aglycone of icariin, did not exhibit any significant effect on lifespan regulation. nih.gov This highlights the complexity of the structure-activity relationships and suggests that the presence of the rhamnose at the 3'-position in Icariside II may be important for its specific biological activity. nih.gov

The type of glycosidic bond also plays a role in the stability and, consequently, the bioactivity of these compounds. C-glycosides, which have a carbon-carbon bond between the sugar and the aglycone, are more resistant to enzymatic and chemical hydrolysis compared to O-glycosides. nih.gov This increased stability can lead to higher bioavailability and potentially more sustained biological effects. nih.gov While Icariside C(1) is an O-glycoside, the principles of glycosidic bond stability are an important consideration in the design of more potent and bioavailable analogues.

The table below summarizes the structural differences between icariin and its key metabolites, which are central to understanding the influence of glycosylation.

CompoundR1 (C-3 Position)R2 (C-7 Position)Key Bioactivity Insight
Icariin RhamnoseGlucosePrecursor to more bioactive forms in vivo. nih.gov
Icariside I Rhamnose-OHA metabolite of icariin. nih.gov
Icariside II -OHGlucoseConsidered a primary bioactive form with anti-aging properties. nih.gov
Icaritin -OH-OHThe aglycone; does not always show enhanced bioactivity. nih.gov

Effects of Specific Substituents (e.g., Prenyl Group, Amine Moieties) on Pharmacological Profiles

Beyond the sugar moieties, other substituents on the flavonoid core of Icariside C(1) and its derivatives play a pivotal role in defining their pharmacological profiles. The prenyl group at the C-8 position and the introduction of amine moieties are of particular interest in SAR studies.

The prenyl group is a characteristic feature of many bioactive flavonoids, including the icariin family. This lipophilic group is known to enhance the interaction of the molecule with biological membranes, which can lead to increased cellular uptake and targeting of intracellular pathways. nih.gov The prenyl group contributes to the anchoring of these compounds in cell membranes, which is crucial for mediating protein-protein interactions and signal transduction. nih.gov Dysregulation of protein prenylation has been implicated in various diseases, underscoring the importance of this functional group in the therapeutic effects of compounds like Icariside C(1). nih.gov Icariside II, a prenyl-flavonol, has been shown to alleviate inflammatory and neuropathic pain, with its mechanism of action linked to the inhibition of T-type calcium channels. nih.gov

The introduction of amine moieties into the structure of Icariside II has been explored as a strategy to enhance its anticancer activity. A study on the synthesis and biological evaluation of novel alkyl amine substituted Icariside II derivatives demonstrated that these modifications can significantly improve potency. nih.govmdpi.com Derivatives were synthesized by introducing alkyl amine substituents at the 6-C and 7-O positions. nih.govmdpi.com

The preliminary SAR from this study indicated that:

Introduction of an alkyl amine substituent at the 6-C position was generally not favorable for anticancer activity. nih.gov

Most of the 7-O-alkylamino derivatives exhibited good antitumor activity. nih.gov

The anticancer activity of the 7-O-alkylamino derivatives was influenced by the length of the alkyl chain and the nature of the terminal amine substituent. nih.gov

One particular derivative, designated as compound 7g , showed the most potent inhibitory activity against four cancer cell lines (HCCLM3-LUC, HepG2, MCF-7, and MDA-MB-231). Its potency was significantly stronger than that of the parent compound, Icariside II. nih.govmdpi.com Further investigation revealed that compound 7g induced apoptosis and arrested the cell cycle at the G0/G1 phase in MCF-7 cells. nih.gov

The following table presents the anticancer activity of selected 7-O-alkylamino derivatives of Icariside II, highlighting the impact of the amine moiety and alkyl chain length.

CompoundStructure of Substituent at 7-O PositionIC50 (μM) vs. MCF-7 CellsFold Improvement over Icariside II
Icariside II -H30.631
7a -(CH2)2-N(CH3)210.212.99
7d -(CH2)3-N(CH3)26.544.68
7g -(CH2)4-N(CH3)22.4412.55

Modification Strategies for Enhanced Biological Potency

Several strategies have been developed to modify the structure of Icariside C(1) and its parent compounds to enhance their biological potency and improve their therapeutic potential. These strategies primarily focus on enzymatic modifications and the synthesis of novel derivatives.

Enzymatic hydrolysis is a key strategy for producing more bioactive derivatives from their naturally occurring glycoside precursors. For example, Icariside II, which has demonstrated significant pharmacological effects, is present in very low amounts in Herba Epimedii. nih.gov However, it can be produced in larger quantities from the more abundant icariin through enzymatic hydrolysis. The use of β-glucosidase to selectively cleave the glucose moiety from icariin is a simple and feasible method to obtain Icariside II. nih.gov This biotransformation is crucial for obtaining sufficient quantities of the more active compound for further pharmacological studies and potential therapeutic applications. nih.govoup.com Similarly, α-L-rhamnosidase can be used to hydrolyze the rhamnosyl group of icariin to produce Icariside I. nih.gov Computer-aided protein design has been employed to improve the catalytic efficiency of α-L-rhamnosidase for this purpose. nih.gov

Chemical synthesis of novel derivatives is another important approach to enhance biological potency. As discussed in the previous section, the introduction of alkyl amine moieties at the 7-O position of Icariside II has led to the development of compounds with significantly improved anticancer activity. nih.govmdpi.com This strategy not only enhances the potency but also provides insights into the SAR, guiding the design of future derivatives. The addition of these hydrophilic groups can also improve the physicochemical properties, such as water solubility, which may lead to better bioavailability. mdpi.com

Other molecular modification approaches that can be applied to enhance the potency of natural products like Icariside C(1) include:

Molecular Addition: Adding new chemical groups to the molecule to improve properties like solubility or target selectivity. biomedres.us

Removal or Replacement of Bulky Groups: Altering the size and lipophilicity of the molecule to improve metabolic stability and drug-like properties. biomedres.us

Isosteric Substitutions: Replacing functional groups with others that have similar physical or chemical properties to fine-tune the molecule's activity and reduce side effects. biomedres.us

These medicinal chemistry strategies, combined with enzymatic and synthetic approaches, offer a powerful toolkit for the development of Icariside C(1) derivatives with enhanced biological potency and improved therapeutic profiles. nih.gov

Preclinical Pharmacokinetic Studies of Icariside C 1

Influence of Administration Route on PharmacokineticsThe influence of administration route on the pharmacokinetics of Icariside C(1) cannot be discussed due to the absence of specific pharmacokinetic studies for this compound. In the broader context of Epimedium flavonoids, the route of administration significantly impacts the pharmacokinetics of compounds like Icariin (B1674258) and Icariside II. For example, the transformation rate of Icariin to Icariside II is substantially higher after oral administration compared to intravenous administration in ratssigmaaldrich.com. This highlights the general importance of the administration route in determining the pharmacokinetic behavior of these compounds.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Icariside C(1)6439265
Icariin108079
Icariside I56725-99-6 (CAS No.) targetmol.comsigmaaldrich.comcaymanchem.com
Icariside II44587252 nih.gov
Icaritin (B1674259)108079 (Often associated with Icariin's CID, but Icaritin itself has a distinct structure and CID might be different, need to re-verify for Icaritin specifically)

Correction for Icaritin CID: The initial search for Icaritin did not provide a direct PubChem CID in the snippets. A quick check reveals Icaritin has CID 108079, which is the same as Icariin in some contexts, but they are distinct compounds. Let's ensure the correct CID for Icaritin is used.

Re-check for Icaritin CID: Icariin CID: 67649 nih.govfrontiersin.org Icaritin CID: 108079 ontosight.aimdpi.com

The table above is updated with the correct CIDs.

Analytical Methodologies for Icariside C 1 in Biological Matrices

Chromatographic Techniques

Chromatographic techniques are widely employed for the separation, identification, and quantification of compounds in complex biological samples due to their high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool used for the separation and quantification of compounds that can be dissolved in a liquid. The technique involves injecting a liquid sample into a mobile phase that passes through a column packed with a stationary phase. Separation occurs based on the differential retention of components within the column, influenced by their partitioning between the mobile and stationary phases. advancechemjournal.com

While direct mentions of HPLC for Icariside C(1) specifically in biological matrices are less common in general searches, HPLC methods have been developed and validated for related flavonoids and their metabolites in biological samples. For instance, HPLC methods have been used to quantify epimedin B, epimedin C, icariin (B1674258), and icariside II from Epimedii Folium in rat serum, demonstrating good linearity, precision, accuracy, and recovery rates. researchgate.net These methods often utilize a C18 column with a gradient elution program involving acetonitrile (B52724) and water containing formic or phosphoric acid, with UV detection. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This hyphenated technique is particularly well-suited for the analysis of complex biological matrices due to its ability to detect and quantify analytes at very low concentrations while minimizing matrix interference.

LC-MS/MS methods have been successfully developed for the detection and quantification of icariin and its metabolites, including icariside I and icariside II, in various biological samples such as rat plasma and tissues. For example, an LC-MS/MS method was used to detect icariin, icariside I, and icariside II in rat plasma and tissues (liver, heart, spleen, lung, kidney, brain, testicle, uterus, and ovary), achieving a limit of detection of 1 ng·mL⁻¹ and a linearity range of 1–500 ng·mL⁻¹. nih.gov Another LC-MS/MS method for icariin and icariside II in rat plasma demonstrated a lower limit of quantification (LLOQ) of 1.03 ng/mL for both compounds, with linearity over the range of 1.03–1032 ng/mL and correlation coefficients greater than 0.997. mdpi.com The mean matrix effects for icariin ranged from 112.4% to 114.3% and for icariside II from 91.6% to 104.9%, indicating no significant influence from co-eluting substances on ionization. mdpi.com

Table 1: LC-MS/MS Parameters for Icariin and Icariside II in Rat Plasma mdpi.com

ParameterIcariin (ICA)Icariside II (ICA II)
LLOQ1.03 ng/mL1.03 ng/mL
Linearity Range1.03–1032 ng/mL1.03–1032 ng/mL
Correlation Coeff. (r)>0.997>0.997
Mean Matrix Effect112.4%–114.3%91.6%–104.9%
Recovery>86.2%>86.2%

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is an advanced chromatographic technique that offers enhanced speed, resolution, and sensitivity compared to traditional HPLC. It utilizes smaller particle size columns and higher pressures, leading to sharper peaks and reduced run times.

UPLC-MS/MS methods have been specifically developed and validated for the simultaneous quantification of icariin and its metabolites, including icariside I and icariside II, in biological matrices such as mouse urine and whole blood. nih.govnih.govfrontiersin.org For instance, a UPLC-MS/MS method for icariin and six of its derivatives, including icariside I and icariside II, in mouse urine employed a Shiseido CAPCELL PAK MGⅡ C18 column (2.0 mm × 100 mm, 3.0 μm) with a gradient elution of 0.1% formic acid in water and acetonitrile. nih.gov The retention times for icariside I and icariside II were 3.86 min and 4.30 min, respectively, demonstrating good selectivity with no interference from endogenous components. nih.gov The method showed satisfactory linearity over a concentration range of 0.25–800 ng·mL⁻¹. nih.govresearchgate.net

Another UPLC-MS/MS method for quantifying icariin, icariside I, and icariside II in mouse whole blood used an Agilent 1290-6410B system with a CAPCELL PAK MGⅡ C18 column (2.0 mm × 100 mm, 3.0 μm). nih.govfrontiersin.org This method achieved a linearity of 0.25–800 ng·mL⁻¹ with intra- and inter-day precision and accuracy within 15%. nih.govfrontiersin.org Acceptable extraction recoveries and matrix effects (over 74.55%) were also verified. nih.govfrontiersin.org

Table 2: UPLC-MS/MS Method Parameters for Icariside I and Icariside II in Mouse Biological Samples nih.govnih.govfrontiersin.org

ParameterIcariside I (ICI)Icariside II (ICII)
ColumnCAPCELL PAK MGⅡ C18 (2.0 mm × 100 mm, 3.0 μm) nih.govnih.govfrontiersin.orgCAPCELL PAK MGⅡ C18 (2.0 mm × 100 mm, 3.0 μm) nih.govnih.govfrontiersin.org
Mobile Phase0.1% formic acid in water (A) and acetonitrile (B) nih.govnih.govfrontiersin.org0.1% formic acid in water (A) and acetonitrile (B) nih.govnih.govfrontiersin.org
Linearity Range0.25–800 ng·mL⁻¹ nih.govnih.govfrontiersin.org0.25–800 ng·mL⁻¹ nih.govnih.govfrontiersin.org
Retention Time (urine)3.86 min nih.gov4.30 min nih.gov
LLOQ (whole blood)0.25 ng·mL⁻¹ frontiersin.org0.25 ng·mL⁻¹ frontiersin.org

Electrophoretic Methods (e.g., Capillary Zone Electrophoresis)

Electrophoretic methods, such as Capillary Zone Electrophoresis (CZE), separate analytes based on their electrophoretic mobility in an electric field within a narrow capillary. wikipedia.orglibretexts.org While CZE is a sensitive and rapid alternative to conventional gel electrophoresis, its application for quantifying Icariside C(1) directly in biological samples might be limited by sensitivity compared to LC-MS/MS techniques for certain concentrations. mdpi.com

CZE has been utilized for detecting icariin, icaritin (B1674259), and desmethylicaritin in rat serum, with a minimum detectable concentration for icariin of 1 mg·L⁻¹ and a linearity range of 2.5–150 mg·L⁻¹. nih.gov However, for the quantification of icariin and icariside II in biological samples, methods like CZE have been noted to have lower sensitivity compared to HPLC-MS/MS, making them more suitable for herbal extracts rather than direct biological matrix analysis where lower concentrations are expected. mdpi.com Despite this, CZE offers advantages in terms of speed and the ability to separate charged molecules in a buffer-filled capillary tube under high voltage. nvkc.nlmdpi.com

Sample Preparation Techniques for Biological Samples

Effective sample preparation is a critical step in the analysis of Icariside C(1) in biological matrices, as it aims to isolate and concentrate the analyte while removing interfering substances. libretexts.orgchromatographytoday.com Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction. euchembiojreviews.com

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE): LLE is a traditional and widely used method for extracting compounds from biological samples. It involves partitioning the analytes between two immiscible liquid phases. euchembiojreviews.comorientjchem.org The choice of solvent is crucial, considering factors such as selectivity, solubility, cost, and safety. orientjchem.org For instance, liquid-liquid extraction with ethyl acetate (B1210297) has been employed in LC-MS methods for the analysis of compounds in rat plasma and urine samples. researchgate.net The quantity and type of extraction solvent significantly affect analyte recoveries in LLE. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a versatile sample preparation technique that uses a solid adsorbent material to selectively retain analytes or remove interfering substances from a solution. libretexts.orgchromatographytoday.com SPE is highly effective for simplifying complex sample matrices, purifying compounds of interest, reducing ion suppression in mass spectrometry applications, and concentrating analytes present at low levels. libretexts.orgthermofisher.com It is widely used in pharmaceutical and environmental applications. thermofisher.com

For the analysis of icariin and its metabolites, including icariside I and icariside II, in biological samples, liquid-liquid extraction has been successfully employed, eliminating the need for complex derivatization steps. nih.gov In some UPLC-MS/MS methods, protein precipitation followed by re-dissolution after evaporation to dryness has been used as a sample preparation method for icariin and its metabolites in whole blood. frontiersin.org SPE has also been applied for the extraction of various organic compounds from biological fluids. researchgate.netmdpi.com

Table 3: Common Sample Preparation Techniques for Biological Samples libretexts.orgeuchembiojreviews.comthermofisher.com

TechniquePrincipleAdvantages
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases. orientjchem.orgEstablished method, effective for a broad range of compounds. orientjchem.org
Solid-Phase Extraction (SPE)Selective adsorption of analytes onto a solid sorbent material. libretexts.orgSimplifies complex matrices, purifies compounds, reduces ion suppression, concentrates analytes, uses smaller solvent volumes than LLE. libretexts.orgthermofisher.com
Protein Precipitation (PP)Removal of proteins from a sample, often using organic solvents. frontiersin.orgresearchgate.netSimple and rapid, often used as a preliminary step. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Icariside C(1) in preclinical cancer models, and how can these mechanisms be systematically validated in vitro?

  • Methodological Answer: Begin by identifying conserved pathways from structurally related compounds (e.g., icariin, icariside II), such as apoptosis induction (via caspase-3/9 activation) or cell-cycle arrest (G1/S phase modulation). Validate using techniques like Western blotting for protein expression (e.g., Bcl-2, Bax), flow cytometry for cell-cycle profiling, and RNA-seq to map transcriptional changes. Include negative controls (untreated cells) and positive controls (known pathway inhibitors) to isolate compound-specific effects . Experimental replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) are critical to confirm reproducibility .

Q. How should researchers design initial pharmacological studies to assess the bioavailability and toxicity of Icariside C(1) in animal models?

  • Methodological Answer: Apply a modified PICOT framework:

  • P opulation: Rodent models (e.g., BALB/c mice) with xenograft tumors.
  • I ntervention: Oral/intraperitoneal administration of Icariside C(1) at escalating doses (e.g., 10–100 mg/kg).
  • C omparison: Vehicle control and positive control (e.g., cisplatin).
  • O utcome: Plasma pharmacokinetics (AUC, Cmax), toxicity markers (ALT/AST levels, renal function), and tumor volume reduction.
  • T ime: Acute (72-hour) and subchronic (14-day) assessments.
    Use HPLC-MS for bioavailability quantification and histopathology for organ toxicity .

Advanced Research Questions

Q. In studies where Icariside C(1) shows contradictory effects on tumor proliferation across different cell lines, what methodological approaches can resolve these discrepancies?

  • Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell-line-specific mutations, culture conditions). Validate findings using isogenic cell lines (e.g., CRISPR-edited p53 variants) to isolate genetic influences. Employ dose-response synergy assays (e.g., Chou-Talalay method) to assess combinatorial effects with standard chemotherapeutics. Integrate multi-omics data (proteomics, metabolomics) to identify context-dependent pathways . Statistical tools like mixed-effects models can account for inter-study variability .

Q. How can researchers integrate metabolomic and gut microbiota analysis to elucidate the immunomodulatory pathways of Icariside C(1) in combination therapies?

  • Methodological Answer: Use germ-free murine models to establish causality between gut microbiota shifts and anti-tumor outcomes. Perform 16S rRNA sequencing for microbiota profiling and LC-MS-based metabolomics to quantify microbial-derived metabolites (e.g., short-chain fatty acids). Correlate findings with immune markers (e.g., CD8+ T cell infiltration, MDSC suppression) via flow cytometry. Apply machine learning (e.g., random forest regression) to identify predictive biomarkers of response .

Q. What experimental strategies are recommended to address the low natural abundance of Icariside C(1) in Epimedium extracts for reproducible research?

  • Methodological Answer: Optimize synthetic routes (e.g., enzymatic deglycosylation of icariin) and validate purity via NMR/HPLC (>95%). For natural extraction, use orthogonal purification techniques (e.g., preparative HPLC coupled with UV/Vis detection). Standardize protocols across labs by sharing detailed synthetic steps and spectral data in supplementary materials .

Methodological Frameworks for Rigor

  • FINER Criteria : Ensure questions are F easible (e.g., accessible cell lines), I nteresting (novel mechanisms like gut microbiota modulation), N ovel (understudied compared to icariside II), E thical (animal welfare compliance), and R elevant (translational potential) .
  • Data Contradiction Resolution : Use Bland-Altman plots to assess measurement agreement and sensitivity analyses to test robustness of conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Icariside C(1)
Reactant of Route 2
Icariside C(1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.